molecular formula C11H17BO2S B1591712 4,4,5,5-Tetramethyl-2-(4-methylthiophen-3-yl)-1,3,2-dioxaborolane CAS No. 476620-20-9

4,4,5,5-Tetramethyl-2-(4-methylthiophen-3-yl)-1,3,2-dioxaborolane

Cat. No.: B1591712
CAS No.: 476620-20-9
M. Wt: 224.13 g/mol
InChI Key: XXSMGZQARORQMO-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(4-methylthiophen-3-yl)-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of various organic molecules.

Biochemical Analysis

Biochemical Properties

4,4,5,5-Tetramethyl-2-(4-methylthiophen-3-yl)-1,3,2-dioxaborolane plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is essential for its function as an enzyme inhibitor and a ligand in drug design .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular activities and metabolic flux . Additionally, its interaction with cellular proteins can impact gene expression, thereby affecting various cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its boronic ester group can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. This inhibition can lead to changes in gene expression and cellular responses . Furthermore, the compound can activate or inhibit signaling pathways by interacting with key proteins involved in these pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under specific conditions such as extreme pH or high temperatures . Long-term studies have shown that its effects on cellular function can persist, with some changes in cellular activities observed even after the compound has degraded .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular functions without causing significant toxicity . At high doses, it can lead to adverse effects such as enzyme inhibition, metabolic disruption, and cellular toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes, influencing metabolic flux and metabolite levels . The compound can act as an inhibitor or activator of specific enzymes, thereby modulating the flow of metabolites through different pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively, thereby modulating cellular processes at the subcellular level .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4,5,5-Tetramethyl-2-(4-methylthiophen-3-yl)-1,3,2-dioxaborolane can be synthesized through the esterification of 4-methylthiophene-3-boronic acid with pinacol. The reaction typically involves the use of a dehydrating agent such as toluene or dichloromethane to facilitate the removal of water formed during the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(4-methylthiophen-3-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(4-methylthiophen-3-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-methylthiophen-3-yl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5-Tetramethyl-2-(4-methylthiophen-3-yl)-1,3,2-dioxaborolane is unique due to the presence of the 4-methylthiophene group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications where specific reactivity is required .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(4-methylthiophen-3-yl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO2S/c1-8-6-15-7-9(8)12-13-10(2,3)11(4,5)14-12/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSMGZQARORQMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584893
Record name 4,4,5,5-Tetramethyl-2-(4-methylthiophen-3-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476620-20-9
Record name 4,4,5,5-Tetramethyl-2-(4-methylthiophen-3-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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